

Adb-butinaca CAS registry number and IUPAC nomenclature

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An In-Depth Technical Guide to ADB-BUTINACA

Introduction

ADB-BUTINACA is a potent synthetic cannabinoid receptor agonist (SCRA) that has emerged as a significant compound within the class of new psychoactive substances (NPS).[1][2][3] Structurally, it is an indazole-3-carboxamide derivative, distinguished by a butyl tail substituent. [1] First detected in Sweden in July 2019, its prevalence has since been reported in numerous countries in seized materials and biological samples.[1][4][5] Like many SCRAs, ADB-BUTINACA poses a significant risk to public health, with its use being associated with severe adverse effects and fatal intoxications.[1][2] This guide provides a comprehensive technical overview of ADB-BUTINACA, intended for researchers, scientists, and drug development professionals.

Chemical Identification and Nomenclature

The chemical identity of **ADB-BUTINACA** is defined by its IUPAC name and CAS Registry Number. The molecule contains an asymmetric carbon, leading to (S)- and (R)-enantiomers, with the (S)-enantiomer being the biologically active form.[1]



Identifier	Value	
IUPAC Name	N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-butyl-1H-indazole-3-carboxamide[1][2]	
(S)-Enantiomer IUPAC Name	N-[(1S)-1-(aminocarbonyl)-2,2- dimethylpropyl]-1-butyl-1H-indazole-3- carboxamide[1][6][7]	
CAS Registry Number (Racemate)	2666932-43-8[1]	
CAS Registry Number ((S)-Enantiomer)	2682867-55-4[1][6][7][8][9]	
Molecular Formula	C ₁₈ H ₂₆ N ₄ O ₂ [1][6][7][9]	
Molecular Weight	330.43 g/mol [1][9]	

Pharmacological Profile

ADB-BUTINACA is a potent full agonist at both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2), exhibiting high binding affinity for both.[1][2] Its effects are similar to other potent CB1 agonists, which are associated with a high potential for abuse and dependence.[2]

Receptor Binding and Functional Activity

The following table summarizes the key pharmacological parameters of **ADB-BUTINACA**.

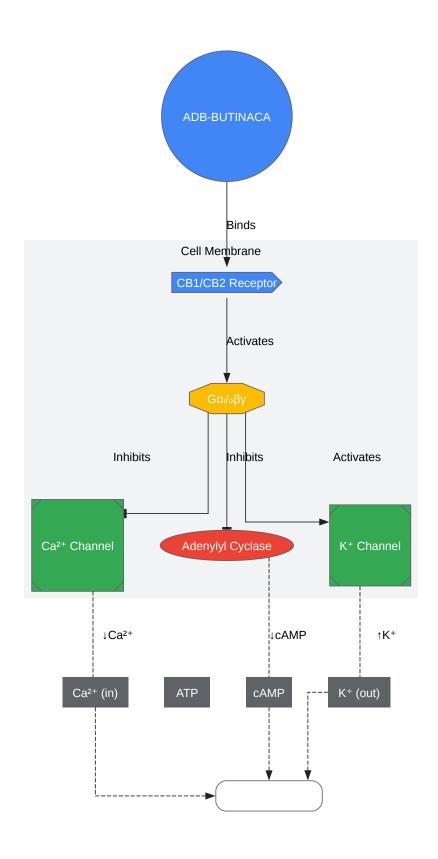


Parameter	Receptor	Value	Reference Compound
Binding Affinity (K _i)	CB1	0.299 nM[1][9][10]	-
CB2	0.912 nM[1][9][10]	-	
Functional Activity (EC50)	CB1	0.67 nM[1]	-
CB2	4.1 nM[1]	-	
Efficacy (E _{max})	CB1	113% ± 3%[1]	CP55,940
CB2	101% ± 3%[1]	CP55,940	

Cannabinoid Receptor Signaling Pathway

As a CB1/CB2 receptor agonist, **ADB-BUTINACA** initiates a cascade of intracellular events upon binding. The receptors are G-protein coupled receptors (GPCRs) that primarily couple to the G_i/G_o family of G-proteins. Activation leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channels, such as the inhibition of voltage-gated calcium channels and activation of inwardly rectifying potassium channels.





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Caption: Generalized CB1/CB2 Receptor Signaling Pathway.



Synthesis Protocols

The illicit manufacturing of **ADB-BUTINACA** can be accomplished through relatively straightforward chemical procedures using readily available reagents.[1] Two primary synthetic routes have been identified: a traditional multi-step synthesis and a more recent single-step method utilizing a "tail-less" precursor.

Multi-Step Synthesis

A common laboratory synthesis for (S)-**ADB-BUTINACA** involves a three-step process starting from methyl indazole-3-carboxylate.[1] While the specific reaction conditions can vary, the general sequence involves:

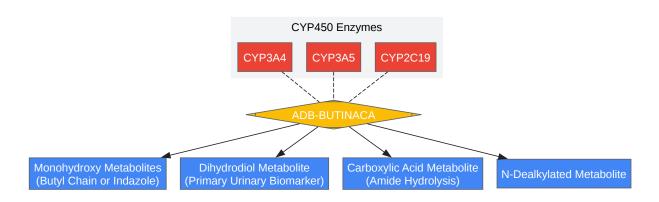
- N-Alkylation: The indazole nitrogen is alkylated with a butyl group.
- Hydrolysis: The methyl ester is hydrolyzed to a carboxylic acid.
- Amide Coupling: The resulting carboxylic acid is coupled with the appropriate tertleucinamide moiety.

Single-Step Synthesis from Precursor

An emerging trend in clandestine production involves the use of tail-less precursors, such as ADB-INACA, which can be converted to the final product in a single step.[11][12] This method simplifies the synthesis process for illicit manufacturers.







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